molecular formula C5H9ClO B045304 5-Chloro-2-pentanone CAS No. 5891-21-4

5-Chloro-2-pentanone

Cat. No. B045304
CAS RN: 5891-21-4
M. Wt: 120.58 g/mol
InChI Key: XVRIEWDDMODMGA-UHFFFAOYSA-N
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Description

5-Chloro-2-pentanone is a chlorinated ketone with potential applications in various chemical synthesis processes. Its structural uniqueness lies in the presence of a chlorine atom, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of chlorinated pentanones involves the use of α-acetyl-α-chloride-γ-butyrolactone and triphosgene as raw materials, with N,N-dimethyl-piperidine hydrochloride as a catalyst. The synthesis process is influenced by factors like temperature, material ratios, and catalyst types, achieving a purity of 94.0% and a yield of 81.5% under optimal conditions (Cheng Ming-min, 2015).

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-pentanone includes a ketone functional group and a chloro substituent, which affects its electronic distribution and steric hindrance, influencing its reactivity and interaction with other molecules.

Chemical Reactions and Properties

5-Chloro-2-pentanone undergoes various chemical reactions, including the McLafferty rearrangement, a process observed during mass spectrometry of organic molecules containing a carbonyl group, which demonstrates its enolization and rearrangement capabilities (Ryo Yasumoto et al., 2020).

Scientific Research Applications

  • Synthesis and Construction of Compounds : 5Chloro-1penten-3one is utilized in constructing fused ring systems and polyketones with specific carbonyl relationships (Kaugars, 2001).

  • Inhibition of Enzymes : L- and D-3-amino-1-chloro-2-pentanone are powerful irreversible inhibitors of gamma-glutamylcysteine synthetase, suggesting the formation of a gamma-glutamyl-S-enzyme intermediate (Beamer et al., 1980).

  • Degradation and Aroma Generation : 5-Hydroxy-3-mercapto-2-pentanone is a key intermediate in thiamine degradation and aroma compound generation (Cerny & Guntz-Dubini, 2008).

  • Atmospheric Chemistry : The gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone produces dicarbonyl products, important in atmospheric chemistry (Aschmann et al., 2003).

  • Synthesis of Derivatives : The synthesis of 3,5-dichloro-2-pentanone achieves high purity, indicating its potential for further applications (Cheng Ming-min, 2015).

  • Antioxidant Enzyme Inhibition : 2-Pentanone inhibits the antioxidant enzyme SOD in earthworms, affecting their physiology and posing ecological risks (Sun et al., 2021).

  • Combustion and Biofuel Potential : 2-Pentanone combustion is studied for its potential as a biofuel with low emissions and high octane numbers (Pieper et al., 2019).

  • Chemical Reactions and Mechanisms : The reaction of chlorine atoms with 3-pentanone produces chlorinated pentanones, important in understanding chemical reaction mechanisms (Kaiser et al., 2010).

  • Pharmaceutical Applications : Dimethylenebicyclo[1.1.1]pentanone, a highly strained and reactive ketone, shows promise in pharmaceutical applications due to its rapid decomposition (Dowd & Paik, 1986).

  • Modeling and Prediction : The UNIFAC model predicts the behavior of pentan-3-one + chloroalkane and 5-chloro-2-pentanone + hydrocarbon binary systems, aiding in the understanding of their interactions (Teodorescu et al., 2000).

Safety And Hazards

5-Chloro-2-pentanone is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

5-Chloro-2-pentanone is a precursor of many antibacterial agents and pesticides. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs . It also plays a central role in weed and pest control . Due to the broad application prospects of 5C2P, some research groups have done in-depth research on its preparation .

properties

IUPAC Name

5-chloropentan-2-one
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InChI

InChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRIEWDDMODMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9064053
Record name 2-Pentanone, 5-chloro-
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Molecular Weight

120.58 g/mol
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Product Name

5-Chloro-2-pentanone

CAS RN

5891-21-4
Record name 5-Chloro-2-pentanone
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Record name 2-Pentanone, 5-chloro-
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Record name 5-Chloro-2-pentanone
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Record name 5-chloropentan-2-one
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Synthesis routes and methods

Procedure details

The third embodiment of the present invention is directed to a method of making a starting material useful in the synthesis of (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl]-phenyl)-acrylic acid methyl ester hydrochloride salt. In particular, the third embodiment of the present invention is directed to a method of making 2-methyltryptamine comprising the steps of: (a) providing an admixture of phenylhydrazine and 5-chloro-2-pentanone in ethanol at a first temperature; (b) adding ethanol to the admixture and refluxing the mixture; (c) distilling ethanol; (d) adding water to the residual solution; (e) cooling the residual solution to form 2-methyltryptamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
H Kise, T Sato, T Yasuoka, M Seno… - The Journal of Organic …, 1979 - ACS Publications
… In the search for novel useful intermediates for introducing these groups in terpene syntheses, we employed 5-chloro2-pentanone (1) as a starting material. The Grignard reactions of 1 …
Number of citations: 8 pubs.acs.org
Q Xing, J Zhao, Y Zhu, X Hou, Y Wang - Research on Chemical …, 2023 - Springer
… 5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry. A new catalytic approach was proposed to convert 3-acetyl-1-…
Number of citations: 1 link.springer.com
M Teodorescu, Z Wagner… - Chemical Engineering & …, 2000 - Wiley Online Library
… -one + chloroalkane and 5-chloro-2-pentanone + hydrocarbon in the … For the mixtures of 5-chloro-2-pentanone + hydrocarbon the … is given for 5-chloro-2-pentanone + n-hexane mixture. …
Number of citations: 1 onlinelibrary.wiley.com
X Wang, Y Gao, J Yang, Z Huang… - Journal of Chemical & …, 2017 - ACS Publications
… In addition, CPMK could also be produced from 5-chloro-2-pentanone (CPE). The separation of CPMK from CPE could also be conducted by distillation. In order to minimize the energy …
Number of citations: 5 pubs.acs.org
RA Bartsch, DM Cook - The Journal of Organic Chemistry, 1970 - ACS Publications
… Using gas-liquid partition chromatography (glpc), the cyclization of 5-chloro-2-pentanone in a number of base-solvent systemshas been examined. Reaction of 5-chloro-2-pentanone …
Number of citations: 6 pubs.acs.org
YN Polivin, RA Karakhanov, TS Sheveleva… - Bulletin of the Russian …, 1992 - Springer
… At high temperatures the main product is 5'-chloro-2'-pentanone and at low ones 1-(2-methyltetrahydrofuryl-2)-5'-chloro-2'-pentanone. The above rules can probably be extended to …
Number of citations: 7 link.springer.com
MK Eberle - Journal of Organic Chemistry, 1976 - ACS Publications
… Alkylation of indole with 5-chloro-2-pentanone ethylene ketal gave la. Attemptsto hydrolyze … DMF followed by the addition of 5-chloro-2-pentanone ethylene ketal. The product of this …
Number of citations: 15 pubs.acs.org
JP Ward - Tetrahedron Letters, 1967 - Elsevier
… Normsnt and Feugeas (5) have described the reaction of the ethylene acetal of 5-chloro-2pentanone with nucleophiles. including hydroxide ion and methoxide. The hydroxy acetal …
Number of citations: 0 www.sciencedirect.com
H Hart, RH Schlosberg - Journal of the American Chemical …, 1968 - ACS Publications
… These reactions were carried out using normal acylating conditions except that known quantities of 5-chloro-2-pentanone(1), 4-chloro-3methyl-2-butanone (2), 3-chloro-2-pentanone (4)…
Number of citations: 25 pubs.acs.org
HA Brandman, RT Conley - The Journal of Organic Chemistry, 1973 - ACS Publications
… This material was identical in every respect with the lower boiling component isolated from the oximation of 5-chloro-2-pentanone with an excess amount of base (eq 2, path b). The …
Number of citations: 37 pubs.acs.org

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